Myristoyl pentapeptide-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myristoyl pentapeptide-4 is a synthetic lipo-peptide, often used in cosmetic formulations. It is an ester of myristic acid attached to a pentapeptide sequence, specifically lysine-threonine-threonine-lysine-serine. This compound is known for its skin-conditioning properties and is widely used in anti-aging and skin-rejuvenation products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myristoyl pentapeptide-4 involves solid-phase peptide synthesis. The process begins with the activation of resin using dimethyl amide and ricinoleic acid. The amino acids, protected by fluorenylmethoxycarbonyl, are sequentially added to the resin. The sequence includes lysine, threonine, and serine. Myristoyl chloride is then added to form the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the final product meets cosmetic industry standards. The use of automated peptide synthesizers and high-performance liquid chromatography for purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Myristoyl pentapeptide-4 primarily undergoes hydrolysis and esterification reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions:
Hydrolysis: Strong acids or bases can hydrolyze the ester bond, breaking down the compound into myristic acid and the pentapeptide.
Esterification: Myristoyl chloride is used to esterify the pentapeptide during synthesis.
Major Products:
Hydrolysis: Myristic acid and the pentapeptide sequence.
Esterification: this compound.
Scientific Research Applications
Myristoyl pentapeptide-4 has a wide range of applications in scientific research:
Cosmetics: It is extensively used in anti-aging creams and serums to promote collagen synthesis and improve skin elasticity
Biology: Research has shown that it can stimulate keratin expression, promoting hair and eyelash growth.
Industry: Used in the formulation of various skincare products, enhancing their efficacy and stability.
Mechanism of Action
Myristoyl pentapeptide-4 exerts its effects by stimulating the production of extracellular matrix components, such as collagen and elastin. It binds to specific receptors on fibroblasts, activating signaling pathways that lead to increased gene expression of these proteins. This results in improved skin elasticity, reduced wrinkles, and enhanced skin barrier function .
Comparison with Similar Compounds
Palmitoyl Pentapeptide-4: Another lipo-peptide with similar properties but uses palmitic acid instead of myristic acid.
Pentapeptide-4: The non-lipid version of the peptide sequence, less effective in penetrating the skin barrier.
Uniqueness: Myristoyl pentapeptide-4 is unique due to its myristic acid component, which enhances its ability to penetrate the skin and deliver the peptide sequence effectively. This results in better skin-conditioning properties compared to its non-lipid counterparts .
Properties
Molecular Formula |
C37H71N7O10 |
---|---|
Molecular Weight |
774.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C37H71N7O10/c1-4-5-6-7-8-9-10-11-12-13-14-21-30(48)40-27(19-15-17-22-38)34(50)43-32(26(3)47)36(52)44-31(25(2)46)35(51)41-28(20-16-18-23-39)33(49)42-29(24-45)37(53)54/h25-29,31-32,45-47H,4-24,38-39H2,1-3H3,(H,40,48)(H,41,51)(H,42,49)(H,43,50)(H,44,52)(H,53,54)/t25-,26-,27+,28+,29+,31+,32+/m1/s1 |
InChI Key |
XLELDISCQSKJES-IPPMYLEBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.